molecular formula C11H10N2O2S B3749234 2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one

2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No. B3749234
M. Wt: 234.28 g/mol
InChI Key: RCYJWMUYBFSIFL-RMKNXTFCSA-N
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Description

“2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one” is a type of Schiff base, which are stable imines containing a carbon-nitrogen double bond . These compounds are synthesized by condensation of aliphatic or aromatic primary amine with carbonyl compounds . They have been synthesized from a variety of compounds such as aminothiazoles, amino acids, pyrazolone, 2-hydroxy-1-naphthalaniline, amino sugars, aromatic aldehydes, triazole ring, thiosemicarbazides, and isatin .


Synthesis Analysis

The synthesis of “2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one” involves a Knoevenagel condensation at the 5th position of the 4-thiazolidinone ring, in the presence of sodium acetate . The structures were assigned on the basis of spectral data .


Molecular Structure Analysis

The molecular structure of “2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one” is based on the structural attributes of a β-phenyl-α,β-unsaturated carbonyl scaffold template . The presence of the basic donor N atom and the stability of the imine function render Schiff bases as the most favored ligands that have the ability to stabilize metal ions in different oxidation states .


Chemical Reactions Analysis

Schiff bases are generally bi- or tridentate ligands capable of forming very stable complexes with metal ions . In organic synthesis, Schiff base reactions play an important role in making carbon–nitrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one” are influenced by its chelating environment, which profoundly influences the electron distribution in the coordination sphere of metal in a complex and thereby regulates the property of the compounds in a big way .

Mechanism of Action

The mechanism of action of “2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one” is related to its inhibitory potential on tyrosinase . The kinetic and docking studies demonstrated that it interacted with the active site of tyrosinase .

Future Directions

The future directions for “2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one” could involve further exploration of its potential applications. Some of the compounds exhibited the potential of becoming dual action or even triple action drug candidates, which could target degenerative disorders associated with excessive free-radical generation . It also showed potent tyrosinase inhibitory activity, suggesting it could be promising for the development of effective pharmacological and cosmetic agents for skin-whitening .

properties

IUPAC Name

(5E)-2-amino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-8-4-2-3-7(5-8)6-9-10(14)13-11(12)16-9/h2-6H,1H3,(H2,12,13,14)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYJWMUYBFSIFL-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-amino-5-[(3-methoxyphenyl)methylidene]-1,3-thiazol-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one
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2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one
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2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one
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2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 5
2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one
Reactant of Route 6
2-imino-5-(3-methoxybenzylidene)-1,3-thiazolidin-4-one

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